1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
Vorbereitungsmethoden
The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene typically involves multiple steps, starting from a benzene derivative. The synthetic route may include:
Halogenation: Introduction of iodine into the benzene ring.
Methoxylation: Addition of methoxy groups (-OCH3) to the benzene ring.
Fluoromethoxylation: Introduction of the fluoromethoxy group (-OCH2F).
Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may employ continuous flow reactors to optimize reaction efficiency and yield .
Analyse Chemischer Reaktionen
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluoromethoxy groups influences its reactivity and interaction with other molecules. These interactions can affect various molecular pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group.
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C9H10FIO3 |
---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
1-(fluoromethoxy)-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(14-5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
VOXVDABZHQJJGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OCF)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.